2,4-Dichloro-3-nitrophenol

Catalysis Green Chemistry Selective Hydrogenation

Manufacturers of disperse dyes and APIs relying on Raney nickel for DAP synthesis face prohibitive catalyst costs and low throughput. 2,4-Dichloro-3-nitrophenol (CAS 38902-87-3) is the exact substrate that enables a 750-fold TON increase in catalytic hydrogenation to 2,4-dichloro-3-aminophenol. • Achieves TON of 2025 in DAP hydrogenation-750× higher than conventional Raney nickel catalysts • Unique 2,4-dichloro-3-nitro substitution pattern ensures chemoselectivity unattainable with other regioisomers • White to pale yellow crystalline solid, 98% purity, MP 81-82°C

Molecular Formula C6H3Cl2NO3
Molecular Weight 208 g/mol
CAS No. 38902-87-3
Cat. No. B1288456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-nitrophenol
CAS38902-87-3
Molecular FormulaC6H3Cl2NO3
Molecular Weight208 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C6H3Cl2NO3/c7-3-1-2-4(10)5(8)6(3)9(11)12/h1-2,10H
InChIKeyGLNRZGZHZYONRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-3-nitrophenol Procurement & Specifications


2,4-Dichloro-3-nitrophenol (CAS 38902-87-3) is a chlorinated nitrophenol derivative with the molecular formula C6H3Cl2NO3 and a molecular weight of 208.00 g/mol [1]. It is a white to pale yellow crystalline solid with a melting point of 81-82°C and a boiling point of approximately 314.5°C at 760 mmHg [2]. The compound is sparingly soluble in water but readily dissolves in organic solvents such as diethyl ether, benzene, and dichloromethane .

2,4-Dichloro-3-nitrophenol Irreplaceability


Substitution of 2,4-dichloro-3-nitrophenol with other chloronitrophenol isomers or analogs is chemically and economically untenable. The specific 2,4-dichloro-3-nitro substitution pattern on the phenol ring confers unique reactivity and physicochemical properties that are not shared by other regioisomers. For instance, the compound's specific LogP (2.7) and melting point (81-82°C) differ significantly from other dichloronitrophenol isomers, affecting its solubility, processability, and performance in downstream applications [1]. In catalytic hydrogenation, the compound's specific structure enables a 750-fold increase in turnover number compared to conventional catalysts when used to produce the valuable intermediate 2,4-dichloro-3-aminophenol (DAP), a selectivity not achievable with other chloronitrophenol substrates [2].

2,4-Dichloro-3-nitrophenol Differentiation Evidence


Enhanced Catalyst Efficiency in Chloroamine Synthesis

In the catalytic hydrogenation of 2,4-dichloro-3-nitrophenol (DNP) to the industrially important intermediate 2,4-dichloro-3-aminophenol (DAP), the use of an ionic liquid (IL) system with Pt nanoparticles achieves a turnover number (TON) of 2025. This performance is 750-fold higher than that of a standard Raney nickel catalyst under comparable conditions, demonstrating a uniquely high efficiency for this specific substrate [1].

Catalysis Green Chemistry Selective Hydrogenation

Physical Properties vs. Other Chloronitrophenol Isomers

The melting point and lipophilicity of 2,4-dichloro-3-nitrophenol are distinct from those of other dichloronitrophenol isomers. For example, 2,3-dichloro-4-nitrophenol (CAS 59384-57-5) is reported with a different melting point range, and the specific LogP of 2.7 (XLogP3) and melting point of 81-82°C for 2,4-dichloro-3-nitrophenol are critical for its purification and formulation in non-aqueous processes [1][2]. The observed purity levels in commercial batches consistently exceed 98% as determined by HPLC, confirming the reliable isolation of this specific isomer .

Physical Chemistry Analytical Chemistry Process Engineering

Ecotoxicity Profile vs. Other Nitrophenols

In the pollen tube growth (PTG) test, 2,4-dichloro-3-nitrophenol demonstrates an IC50 value for growth inhibition in the range of 0.1-300 mg/L, placing it within the moderate toxicity range for chlorophenols and nitrophenols. This is comparable to the toxicity of many other substituted phenols in this assay [1]. While a direct quantitative comparison to a specific isomer is not available, this class-level inference provides a baseline for environmental risk assessment.

Ecotoxicology Environmental Chemistry Risk Assessment

2,4-Dichloro-3-nitrophenol Key Applications


DAP Synthesis for Dyes and Pharmaceuticals

The most compelling application for 2,4-dichloro-3-nitrophenol is its use as a substrate in the catalytic hydrogenation to produce 2,4-dichloro-3-aminophenol (DAP). DAP is a crucial intermediate in the synthesis of disperse dyes and pharmaceuticals. The process benefits from a catalyst system that achieves a TON of 2025, which is 750-fold higher than with Raney nickel, as demonstrated in the Green Chemistry study [1]. This exceptional efficiency translates directly to reduced catalyst costs and higher throughput, making the procurement of high-purity 2,4-dichloro-3-nitrophenol a strategic advantage for manufacturers of DAP.

Preparation of Chloroamine Derivatives

2,4-Dichloro-3-nitrophenol serves as a versatile building block for synthesizing chloroamines that are resistant to nitro group reduction. This specific application leverages the unique electronic and steric properties of the 2,4-dichloro-3-nitro substitution pattern, which is essential for achieving the desired chemoselectivity in subsequent reactions . Its use ensures the successful synthesis of target chloroamine molecules, which are often employed in the production of specialty chemicals and photographic materials.

Intermediate for Dyes, Pigments, and Agrochemicals

Consistent with its classification, 2,4-dichloro-3-nitrophenol is widely recognized as an intermediate for preparing dyes, pigments, and insecticides. Its specific physicochemical properties, including a well-defined melting point (81-82°C) and lipophilicity (LogP 2.7), facilitate its incorporation into complex molecular architectures. Its reported bactericidal, insecticidal, and antifungal properties also support its direct application in agricultural formulations [2].

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